molecular formula C23H22N2O3S2 B2411819 (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894674-62-5

(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2411819
CAS No.: 894674-62-5
M. Wt: 438.56
InChI Key: FWKOGAZNEVNWLC-BKUYFWCQSA-N
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Description

(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel 1 . TRPM8 is the primary cold sensor in the peripheral nervous system, activated by cold temperatures and cooling agents like menthol. This compound acts as a chemical probe to selectively inhibit TRPM8 channel activity, making it an essential tool for elucidating the channel's role in physiological and pathological processes 2 . Its primary research application is in the field of pain and sensory neurobiology, where it is used to investigate the mechanisms of cold allodynia and neuropathic pain conditions, helping to validate TRPM8 as a therapeutic target for novel analgesics 3 . Furthermore, emerging research indicates that TRPM8 is expressed in various cancers, including prostate and pancreatic tumors, suggesting its involvement in cell proliferation, migration, and survival. Consequently, this antagonist is also gaining traction in oncology research to explore the channel's function in tumorigenesis and its potential as a target for anticancer strategies 4 .

Properties

IUPAC Name

(3Z)-3-[(2,5-dimethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-15-5-8-18(9-6-15)14-25-20-10-11-29-23(20)22(26)21(30(25,27)28)13-24-19-12-16(2)4-7-17(19)3/h4-13,24H,14H2,1-3H3/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKOGAZNEVNWLC-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C=CC(=C4)C)C)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C=CC(=C4)C)C)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that belongs to the thiazine family. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O2S2
  • Molecular Weight : 346.46 g/mol
  • CAS Number : [1710195-44-0]

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-c][1,2]thiazine compounds exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as:

  • HeLa (cervical carcinoma)
  • MCF-7 (breast carcinoma)
  • A549 (lung carcinoma)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 2 presents the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Anti-inflammatory Activity

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that thiazine derivatives showed potent activity against multi-drug resistant strains of bacteria. The study highlighted the role of structural modifications in enhancing antimicrobial potency.
  • Anticancer Mechanism Investigation : Research published in Cancer Letters explored the apoptotic effects of thieno[3,2-c][1,2]thiazine derivatives on cancer cells. The study concluded that these compounds activate caspases and promote mitochondrial dysfunction leading to apoptosis.

Q & A

Q. Q1. What are the primary synthetic pathways and challenges for synthesizing this thienothiazinone derivative?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including cyclization, functionalization of the thiazinone core, and regioselective substitutions. A key challenge is achieving the (3Z)-configuration of the methylidene group, which requires precise control of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). For example, analogous syntheses of thiazinone derivatives often employ palladium-catalyzed coupling or nucleophilic aromatic substitution to install substituents on the heterocyclic core . Solvent selection (e.g., DMAc or DMF) and base strength (e.g., NaH or LiHMDS) critically influence yields, as seen in related thiazinane syntheses where yields ranged from 32% to 80% under optimized conditions .

Q. Q2. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., Z/E configuration of the methylidene group) and substitution patterns on aromatic rings.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the sulfone (2,2-dioxide) moiety.
  • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, as demonstrated for structurally similar pyridothiadiazine derivatives .
  • FT-IR : To identify characteristic absorptions for sulfone groups (~1300–1150 cm⁻¹) and imine bonds (~1640 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can experimental design (DoE) and machine learning optimize reaction conditions for this compound’s synthesis?

Methodological Answer: Bayesian optimization and heuristic algorithms are superior to traditional one-variable-at-a-time approaches for reaction optimization. For instance, Bayesian optimization has been shown to outperform human decision-making in identifying optimal catalyst ratios, solvent systems, and temperature profiles for complex heterocycles . A case study using Design of Experiments (DoE) for flow-chemistry syntheses achieved >90% yield improvements by systematically varying residence time, reagent stoichiometry, and mixing efficiency . Key parameters to optimize for this compound include:

ParameterOptimal Range (Example)Impact on Yield
Reaction Temperature60–80°CAvoids thermal decomposition of sulfone groups
Solvent PolarityDMAc > DMFEnhances nucleophilicity of intermediates
Catalyst Loading5–10 mol% Pd(OAc)₂Balances cost and reactivity

Q. Q4. How should researchers address contradictory data in reaction yields or regioselectivity across studies?

Methodological Answer: Contradictions often arise from subtle differences in reaction conditions or analytical methods. For example, in thiazinane syntheses, yields for analogous compounds varied from 32% to 66% depending on the base (NaH vs. LiHMDS) and solvent (DMAc vs. THF) . To resolve discrepancies:

Reproduce Baseline Conditions : Use literature-reported protocols (e.g., reagent purity, inert atmosphere) to isolate variables.

Cross-Validate Analytical Data : Compare NMR chemical shifts with computational models (e.g., DFT calculations) to confirm structural assignments.

Systematic Screening : Apply DoE to identify critical factors (e.g., pH, byproduct formation) that may have been overlooked in prior studies .

Q. Q5. What computational strategies are effective for predicting the reactivity or stability of this compound?

Methodological Answer:

  • DFT Calculations : Predict thermodynamic stability of the (3Z)-isomer versus (3E)-isomer by comparing Gibbs free energies.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and degradation pathways (e.g., hydrolysis of the sulfone group).
  • Machine Learning : Train models on existing datasets of thiazinone derivatives to predict regioselectivity in substitution reactions .

Q. Q6. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours, then monitor degradation via HPLC.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 25°C). For sulfone-containing compounds, acidic conditions (pH < 3) often accelerate hydrolysis, requiring stabilization with antioxidants (e.g., BHT) .

Q. Q7. What strategies mitigate regioselectivity challenges during functionalization of the thienothiazinone core?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to desired positions.
  • Metal-Mediated Coupling : Use Pd-catalyzed C–H activation to achieve site-selective arylations, as demonstrated for pyridothiadiazines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .

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